5,9-dibromo-7,7-dimethyl-7H-Benzo[c]fluorene
Overview
Description
5,9-Dibromo-7,7-dimethyl-7H-Benzo[c]fluorene is a chemical compound with the molecular formula C19H14Br2 . It appears as a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecule contains a total of 38 bonds. There are 24 non-H bonds, 17 multiple bonds, 17 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, and 1 ten-membered ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 402.13 . It is solid at 20 degrees Celsius . The melting point ranges from 111.0 to 115.0 °C . It is soluble in toluene .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Research has shown the effective synthesis of related compounds such as 5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene through optimized conditions involving catalysts like Pd(dppf)Cl2 and Amberlyst 15 ion-exchange resin, indicating the potential for similar methodologies in the synthesis of 5,9-Dibromo-7,7-Dimethyl-7H-Benzo[c]fluorene (Jin Jing, 2013).
NMR Spectroscopy : The application of 1H and 13C NMR spectroscopy has been used for structural analysis in similar compounds, providing a method for detailed characterization of 5,9-Dibromo-7,7-Dimethyl-7H-Benzo[c]fluorene (A. Lyčka et al., 1987).
Optical and Thermal Properties
Optical Applications : The compound's derivatives have been utilized in the creation of novel dyes with high fluorescent quantum yields, indicating potential use in optical materials and devices (Jeong-A Seo et al., 2013).
Electrochemical Properties : Research into the electrochemical properties of similar compounds provides insights into potential applications of 5,9-Dibromo-7,7-Dimethyl-7H-Benzo[c]fluorene in fields like OLEDs and other electronic devices (In-Ho Lee et al., 2011).
Molecular Structure Analysis
- X-ray Diffractometry : The structural analysis of related compounds through X-ray diffractometry could be applied to 5,9-Dibromo-7,7-Dimethyl-7H-Benzo[c]fluorene for precise molecular structure determination (O. Johnson & D. W. Jones, 1986).
Polymer Synthesis
- Polymerization Techniques : The synthesis of polymers from substituted fluorene and diamides, involving catalysts like CuI, hints at similar applications for 5,9-Dibromo-7,7-Dimethyl-7H-Benzo[c]fluorene in polymer science (M. Ghaemy & Mohammad Barghamadi, 2009).
Safety And Hazards
5,9-Dibromo-7,7-dimethyl-7H-Benzo[c]fluorene can cause skin irritation and serious eye irritation . Precautions should be taken while handling this compound, including washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If eye irritation persists, medical advice should be sought . If it comes in contact with the skin, the area should be washed with plenty of soap and water . Contaminated clothing should be removed and washed before reuse .
properties
IUPAC Name |
5,9-dibromo-7,7-dimethylbenzo[c]fluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Br2/c1-19(2)15-9-11(20)7-8-14(15)18-13-6-4-3-5-12(13)17(21)10-16(18)19/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTHKOHPRYCPON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C4=CC=CC=C43)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,9-dibromo-7,7-dimethyl-7H-Benzo[c]fluorene | |
CAS RN |
1056884-35-5 | |
Record name | 5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.